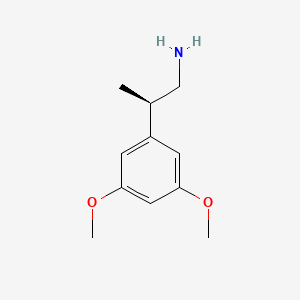
(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine, also known as 2C-H, is a psychoactive drug that belongs to the phenethylamine class. It was first synthesized by Alexander Shulgin in 1974 and has since gained popularity among the research community due to its unique chemical structure and potential therapeutic applications.
Applications De Recherche Scientifique
(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in animal models. Additionally, it has been investigated for its potential use in treating depression, anxiety, and other psychiatric disorders. The unique chemical structure of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine makes it a promising candidate for drug discovery and development.
Mécanisme D'action
The exact mechanism of action of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine is not well-understood. However, it is believed to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, anxiety, and perception. It may also interact with other neurotransmitter systems, such as dopamine and norepinephrine, to produce its effects.
Effets Biochimiques Et Physiologiques
(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine has been shown to produce a range of biochemical and physiological effects in animal models. These include changes in serotonin and dopamine levels, alterations in gene expression, and modulation of immune function. The exact effects of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine on the human body are not well-understood and require further investigation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine in lab experiments is its unique chemical structure, which makes it a promising candidate for drug discovery and development. Additionally, its effects on the 5-HT2A receptor make it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine is a psychoactive drug and must be handled with care in the lab. Its effects on the human body are not well-understood, and caution should be exercised when working with this compound.
Orientations Futures
There are many potential future directions for research on (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine. One area of focus could be on its potential use in treating psychiatric disorders such as depression and anxiety. Another area of interest could be on its anti-inflammatory and anti-tumor effects, which could have implications for the treatment of various diseases. Additionally, further investigation into the mechanism of action of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine could lead to the discovery of new therapeutic targets and drugs.
Méthodes De Synthèse
The synthesis of (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine involves the condensation of 3,5-dimethoxybenzaldehyde and nitroethane, followed by reduction with sodium borohydride to yield the final product. This synthesis method has been well-established in the literature and has been used by many researchers to obtain (2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine for their experiments.
Propriétés
IUPAC Name |
(2R)-2-(3,5-dimethoxyphenyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8(7-12)9-4-10(13-2)6-11(5-9)14-3/h4-6,8H,7,12H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXLDUVCSGKXFX-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC(=CC(=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(3,5-Dimethoxyphenyl)propan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

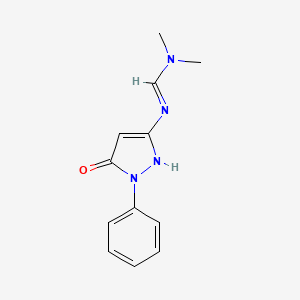
![N-(2-ethyl-6-methylphenyl)-2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2590930.png)
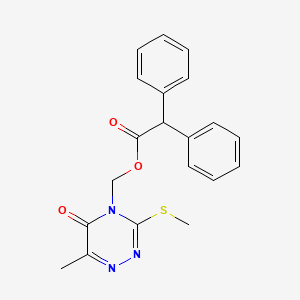

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)
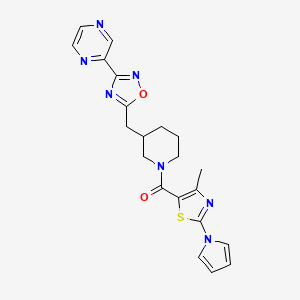
![methyl 4-(2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2590937.png)
![2-(3,4-Dimethoxybenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2590938.png)
![(2Z)-2-[4-(3-fluoropropoxy)phenyl]-3-{[3-(trifluoromethyl)phenyl]amino}prop-2-enenitrile](/img/structure/B2590939.png)
![Methyl (E)-4-[4-(4-ethoxy-6-methylpyrimidin-2-yl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2590941.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-methylthiophene-2-sulfonamide](/img/structure/B2590943.png)
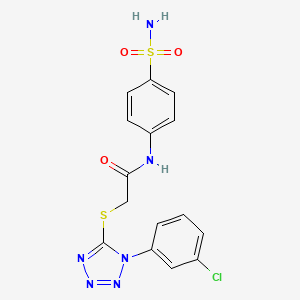
![N-(benzo[d]thiazol-2-yl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide](/img/structure/B2590949.png)